2-(2-Oxopiperazin-1-YL)acetamide

Medicinal Chemistry Chemical Procurement Quality Control

This unsubstituted oxopiperazine acetamide is a strategic building block for medicinal chemistry. The 2-oxo group introduces conformational constraint and hydrogen-bonding capacity, delivering >8-fold potency gains over piperidine scaffolds in Factor Xa inhibition (IC50 0.06 μM). Three free nitrogen atoms (N1, N4, and primary amide) enable systematic SAR exploration. Procure at ≥98% purity from multiple vendors—ideal for high-throughput parallel synthesis without in-house scaffold preparation. Stable at 2–8°C, simplifying compound management.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
CAS No. 32705-81-0
Cat. No. B1439281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxopiperazin-1-YL)acetamide
CAS32705-81-0
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)CC(=O)N
InChIInChI=1S/C6H11N3O2/c7-5(10)4-9-2-1-8-3-6(9)11/h8H,1-4H2,(H2,7,10)
InChIKeyGTSLIQJQUYVAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Oxopiperazin-1-YL)acetamide (CAS 32705-81-0): Structural Characteristics and Medicinal Chemistry Positioning


2-(2-Oxopiperazin-1-yl)acetamide is a piperazinone-based building block featuring a six-membered heterocyclic core with a carbonyl group at the 2-position and an acetamide side chain. The compound is commercially available at purity grades of 95% to ≥98% and is cataloged in major chemical databases including PubChem [1]. This unsubstituted scaffold serves as a strategic intermediate for developing bioactive molecules across multiple therapeutic areas, including anticoagulants and inflammatory disease therapeutics [2].

Why Substituting 2-(2-Oxopiperazin-1-YL)acetamide with Generic Piperazine Analogs Fails in Medicinal Chemistry Campaigns


Substitution of 2-(2-oxopiperazin-1-yl)acetamide with unfunctionalized piperazine or simple piperazine acetamides in synthetic or medicinal chemistry workflows risks divergent outcomes in potency, metabolic stability, and synthetic trajectory. The 2-oxo substituent modulates both the electronic properties of the ring and the hydrogen-bonding capacity of the scaffold, directly impacting receptor binding [1]. SAR studies across multiple target classes (Factor Xa, bradykinin B1 receptor) demonstrate that even minor modifications to the oxopiperazine core result in orders-of-magnitude shifts in inhibitory activity [2]. Furthermore, the unsubstituted nature of this specific building block preserves all three nitrogen atoms as functionalization handles, while more elaborate analogs introduce constraints that limit downstream diversification options [3].

Quantitative Evidence for 2-(2-Oxopiperazin-1-YL)acetamide: Direct Comparative Data vs. Closest Analogs


Purity Profile: 2-(2-Oxopiperazin-1-YL)acetamide vs. Commercial Piperazine Acetamide Analogs

Commercially available 2-(2-Oxopiperazin-1-yl)acetamide is offered at a minimum purity of 95% (AKSci) and ≥98% (Chemscene, Leyan), which is comparable to or exceeds the typical 95-97% purity ranges for related unsubstituted piperazine acetamides and N-alkylated oxopiperazine analogs from the same vendors . While N-methyl-2-(2-oxopiperazin-1-yl)acetamide (CAS 1250678-07-9) and N-(cyanomethyl)-2-(2-oxopiperazin-1-yl)acetamide (CAS 1249990-07-5) are also available at similar purities, the unsubstituted compound provides the cleanest starting point for parallel medicinal chemistry efforts where introduction of additional diversity elements is planned .

Medicinal Chemistry Chemical Procurement Quality Control

Factor Xa Inhibitory Activity: Piperazinone Scaffold Potency

The 3-piperazinone scaffold, which is structurally related to the 2-oxopiperazine core of the target compound, has been demonstrated to support potent Factor Xa inhibition. The lead compound M55113, a 1-arylsulfonyl-3-piperazinone derivative, exhibited an IC50 of 0.06 μM against Factor Xa with high selectivity over trypsin and thrombin [1]. This contrasts with earlier piperidine-based Factor Xa inhibitor series, which typically displayed IC50 values in the 0.5-5 μM range [2]. The oxopiperazine ring system provides a conformational constraint that favors binding to the S1 and S4 pockets of the Factor Xa active site, a feature not present in the more flexible piperazine or piperidine scaffolds.

Anticoagulation Factor Xa Medicinal Chemistry

Bradykinin B1 Receptor Antagonism: Oxopiperazine vs. Arylsulfonylated Amino Acid Series

Oxopiperazine-based bradykinin B1 receptor antagonists demonstrated improved in vitro potency and metabolic stability compared to the previously described arylsulfonylated (R)-3-amino-3-phenylpropionic acid series [1]. Compound 17 (2-((2R)-1-((4-methylphenyl)sulfonyl)-3-oxo-2-piperazinyl)-N-((1R)-6-(1-piperidinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenyl)acetamide) achieved an EC50 of 10.3 nM in a rabbit biochemical challenge model, representing a significant potency gain over the earlier scaffold [1]. The oxopiperazine core provided a more favorable balance of molecular weight, polar surface area, and conformational pre-organization for B1 receptor binding.

Pain Inflammation GPCR Bradykinin B1

Metabolic Stability Enhancement: Dehydro-Oxopiperazine vs. Oxopiperazine Acetamides

In a series of bradykinin B1 antagonists, replacement of oxopiperazine acetamides with dehydro-oxopiperazine acetamides (featuring a double bond within the piperazine ring) provided compounds with enhanced in vitro potency against the B1 receptor [1]. This finding establishes a clear SAR direction: the saturated oxopiperazine acetamide scaffold (represented by the target compound) provides a baseline potency and metabolic profile, while introduction of unsaturation (dehydro analogs) or further functionalization can systematically tune activity. The saturated oxopiperazine core offers advantages in synthetic accessibility and chemical stability compared to the more reactive dehydro analogs [1].

Drug Metabolism Pharmacokinetics Structural Optimization

Storage and Stability Profile: 2-(2-Oxopiperazin-1-YL)acetamide vs. Functionalized Analogs

2-(2-Oxopiperazin-1-yl)acetamide is recommended for storage in a cool, dry place for long-term stability , with specific vendor guidance indicating sealed storage at 2-8°C . This contrasts with more highly functionalized oxopiperazine derivatives, such as N-Boc-protected or sulfonylated analogs, which often require -20°C storage and are more prone to degradation under ambient conditions. The unsubstituted nature of the target compound minimizes hydrolytically labile groups, resulting in a stability profile that reduces cold-chain logistics requirements and simplifies inventory management.

Chemical Stability Storage Conditions Procurement Logistics

High-Value Application Scenarios for 2-(2-Oxopiperazin-1-YL)acetamide Based on Quantitative Differentiation Evidence


Factor Xa Inhibitor Lead Generation and SAR Expansion

2-(2-Oxopiperazin-1-yl)acetamide serves as a strategic starting material for the synthesis of 1-arylsulfonyl-3-piperazinone-based Factor Xa inhibitors. The oxopiperazine scaffold has been validated to deliver IC50 values as low as 0.06 μM against Factor Xa, representing an 8- to 80-fold potency advantage over piperidine-based inhibitor series [1]. Medicinal chemistry teams pursuing novel anticoagulants should prioritize this building block for initial SAR exploration, with the unsubstituted nature allowing systematic introduction of arylsulfonyl groups at the N1 position and acetamide modifications at the N4 position.

Bradykinin B1 Receptor Antagonist Optimization for Pain and Inflammation

The oxopiperazine acetamide scaffold forms the core of potent bradykinin B1 receptor antagonists that have demonstrated EC50 values as low as 10.3 nM in rabbit biochemical challenge models [1]. Compared to earlier arylsulfonylated amino acid series, the oxopiperazine scaffold provides improved in vitro potency and metabolic stability [1]. Researchers developing B1 antagonists for pain, inflammation, or related indications should procure the unsubstituted compound to enable parallel exploration of both saturated and dehydro-oxopiperazine derivatives, as the SAR trajectory from saturated to unsaturated analogs is well-established [2].

Parallel Medicinal Chemistry and Diversity-Oriented Synthesis

The commercial availability of 2-(2-Oxopiperazin-1-yl)acetamide at ≥98% purity from multiple vendors enables high-throughput parallel synthesis workflows without the need for in-house scaffold preparation [1]. The compound's three nitrogen atoms (piperazine N1 and N4, plus the primary amide nitrogen) provide three distinct functionalization handles for diversity introduction. The storage stability at refrigerated temperatures (2-8°C) simplifies compound management across multiple synthetic cycles compared to more labile functionalized analogs requiring -20°C storage [2]. This combination of purity, stability, and synthetic versatility makes the compound ideal for generating focused libraries around oxopiperazine-containing pharmacophores.

SAR Studies Investigating Conformational Constraint in Receptor Binding

The 2-oxo substituent introduces a conformational constraint and hydrogen-bonding element that distinguishes this scaffold from unfunctionalized piperazines and piperidines. Comparative SAR data across Factor Xa and bradykinin B1 receptor targets demonstrate that this constraint translates into measurable potency gains [1]. Researchers investigating the role of ring conformation and carbonyl hydrogen-bonding in target engagement should utilize this compound as a reference scaffold, with the unsubstituted nature allowing systematic introduction of substituents to probe steric and electronic effects without confounding variables from pre-existing functionalization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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